![molecular formula C21H26N2O3 B5642227 2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642227.png)
2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds within the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one family involves a series of chemical reactions that introduce various substituents to the spiro-lactam ring. Key steps in the synthesis often include Michael addition reactions, utilizing lithium enolates or other nucleophiles to introduce substituents at strategic positions on the ring system (Clark et al., 1983).
Molecular Structure Analysis
The molecular structure of "2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one" and related compounds is defined by the diazaspiro[5.5]undecane core, which includes a spiro junction connecting a cyclohexanone ring and a lactam ring. The structure is further modified by substituents like cyclopropylmethyl and phenylacetyl groups, which influence the compound's chemical reactivity and physical properties. X-ray crystallography and NMR techniques are often employed to elucidate these complex structures (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives is significantly influenced by the presence of the spiro-lactam and the substituents attached to the rings. These compounds participate in various chemical reactions, including Michael addition, nucleophilic substitution, and spirocyclization, which are central to their synthesis and functionalization. The specific reactivity patterns enable the introduction of diverse functional groups, expanding the utility of these compounds in medicinal chemistry and other applications (Yang et al., 2008).
properties
IUPAC Name |
1-[2-(cyclopropylmethyl)-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]-2-phenylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-18-8-9-21(15-23(18)14-16-6-7-16)10-12-22(13-11-21)20(26)19(25)17-4-2-1-3-5-17/h1-5,16H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUCGAIYULMTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3(CCC2=O)CCN(CC3)C(=O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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